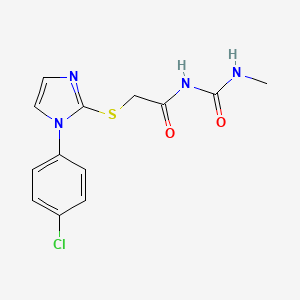
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- is a complex organic compound that features a urea derivative with an imidazole ring. This compound is notable for its unique structure, which includes a p-chlorophenyl group and a thioacetyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and purification techniques like recrystallization or chromatography is also common .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The p-chlorophenyl group may interact with hydrophobic regions of proteins, influencing their function. The thioacetyl linkage can undergo redox reactions, modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60176-51-4 |
|---|---|
Molecular Formula |
C13H13ClN4O2S |
Molecular Weight |
324.79 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C13H13ClN4O2S/c1-15-12(20)17-11(19)8-21-13-16-6-7-18(13)10-4-2-9(14)3-5-10/h2-7H,8H2,1H3,(H2,15,17,19,20) |
InChI Key |
DVRZCMRRZKSYFA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC=CN1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

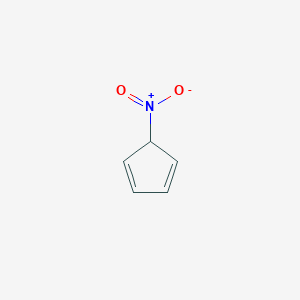
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)

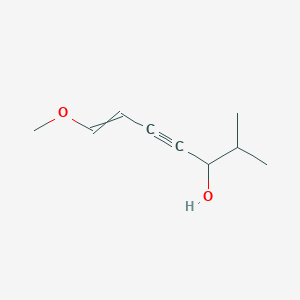
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
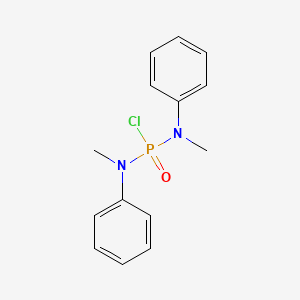
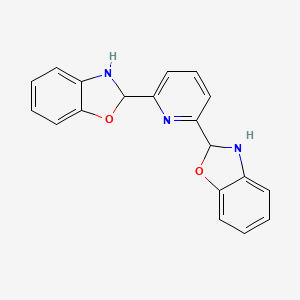

![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)
